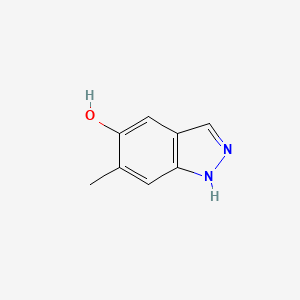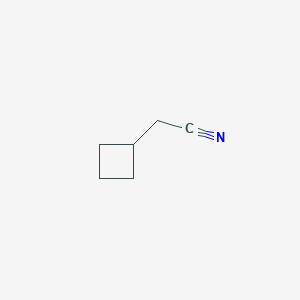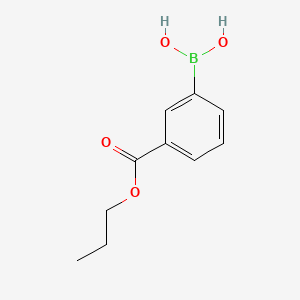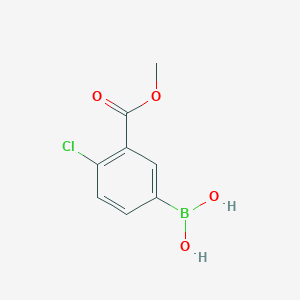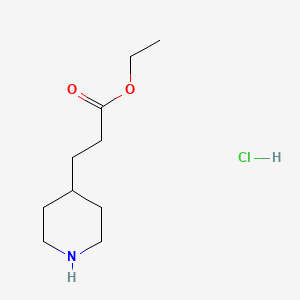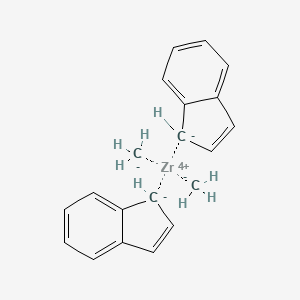
Bis(indenyl)dimethylzirconium
Overview
Description
Bis(indenyl)dimethylzirconium is a compound with the empirical formula C20H20Zr . It is used as a catalyst for ethylene/propylene solution copolymerization .
Molecular Structure Analysis
The molecular weight of this compound is 351.60 . The compound undergoes one-electron reduction to a radical anion in THF, which partially decomposes .Chemical Reactions Analysis
This compound is a precursor of the olefin polymerization catalyst . It undergoes one-electron reduction to a radical anion in THF, which partially decomposes . Even at -45°C, the one-electron oxidation leads to the formation of an unstable 15-electron radical cation undergoing fast heterolytic decomposition .Physical And Chemical Properties Analysis
This compound has a melting point of 106°C . The compound undergoes one-electron reduction to a radical anion in THF, which partially decomposes .Scientific Research Applications
Scientific Research Applications of Bis(indenyl)dimethylzirconium
Catalytic Systems and Polymerization this compound, along with other zirconocene complexes, has been studied extensively for its role in the polymerization of various alkyl methacrylates. One significant research demonstrated that these complexes, when combined with specific borate salts and zinc, influence the polymerization characteristics, such as molecular weight and yield, of the resultant polymers. This research highlights the importance of the catalyst's structure in determining the properties of the polymers produced (Karanikolopoulos et al., 2003).
Stereoregulation in Polymerization Another study focused on the stereoregulation properties of this compound complexes. It was found that these complexes catalyze the dehydropolymerization of phenylsilane, leading to a mixture of low molecular weight cyclic oligosilanes. This indicates that the catalyst exerts a significant stereoregulating influence on the polymerization process (Gauvin & Harrod, 1990).
Polymerization of Methyl Methacrylate Further research has been conducted on the polymerization of methyl methacrylate using non-bridged dimethylzirconocene complexes, including this compound. The studies reveal that the activity of the catalyst strongly depends on the specific zirconocene compound used, impacting the molecular weight and stereoregularities of the resulting polymers (Shiono et al., 1998).
Molecular Structures and Ligand Substitutions Research on the molecular structures of complexes like bis(2-(dimethylamino)indenyl)zirconium dichloride shows that these complexes have very short η-nitrogen distances, indicating significant C−N double-bond character. This structural insight is crucial for understanding the behavior of these complexes in various reactions (Luttikhedde et al., 1996).
Photolysis Studies Studies on bis(fluorenyl)dimethylzirconium, a related compound, through photolysis in solution have led to insights about the cleavage of methyl groups, forming methane and bis(fluorenyl)zirconium-type compounds. This research is significant for understanding the photochemical behavior of similar zirconium complexes (Samuel et al., 1976).
Polymerization Catalysis
This compound is notably used in catalysis for polymerization processes. Research has shown that non-bridged dimethylzirconocene complexes, including this compound, are effective catalysts for methyl methacrylate polymerization. These catalysts influence the molecular weight and stereoregularities of the resulting polymers, demonstrating the importance of the zirconocene compound in polymerization processes (Shiono et al., 1998). Additionally, other research has indicated that this compound complexes can catalyze the dehydropolymerization of phenylsilane, producing low molecular weight cyclic oligosilanes, suggesting a stereoregulating role in the polymerization (Gauvin & Harrod, 1990).
Molecular Structure and Photolysis
Studies have explored the molecular structures of related complexes such as bis(2-(dimethylamino)indenyl)zirconium dichloride, revealing short η-nitrogen distances indicating significant C−N double-bond character. This structural insight is essential for understanding the behavior of these complexes in various reactions (Luttikhedde et al., 1996). Moreover, research on the photolysis of bis(fluorenyl)dimethylzirconium in solution has contributed to understanding the photochemical behavior of zirconium complexes, revealing the formation of methane and bis(fluorenyl)zirconium-type compounds through methyl group cleavage (Samuel et al., 1976).
Mechanism of Action
Target of Action
Bis(indenyl)dimethylzirconium, a complex coordination compound, primarily targets olefin molecules . The compound is known to be a precursor of the olefin polymerization catalyst .
Mode of Action
The interaction of this compound with its targets involves a series of redox reactions . The compound undergoes one-electron reduction to a radical anion, which partially decomposes, liberating the Ind− anion . This process is facilitated by the presence of a bent-sandwich complex .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of olefins . The compound acts as a catalyst, accelerating the reaction rate and facilitating the formation of long-chain polymers from olefin monomers .
Result of Action
The primary result of this compound’s action is the formation of polymers from olefin monomers . This process is crucial in the production of various types of plastics and resins.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the chemical environment . For instance, the compound’s redox reactions are facilitated in the presence of tetrahydrofuran (THF) and dichloromethane (CH2Cl2) . Furthermore, the compound’s effectiveness as a catalyst can be influenced by the presence of other chemical species in the reaction mixture.
Safety and Hazards
Future Directions
Bis(indenyl)dimethylzirconium has been extensively studied for its copolymerization behavior . The ability to incorporate bulky comonomer owes a lot to the tunability of the active site through ligand substitution . Further tuning of indenyl ligands through additional alkyl groups or heteroatom-bearing substituents like siloxy groups has further increased the possibilities for modification of the electronic and steric environment of metallocenes .
properties
IUPAC Name |
carbanide;1H-inden-1-ide;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7.2CH3.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGXXPOPDMJRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




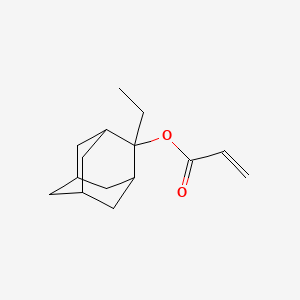
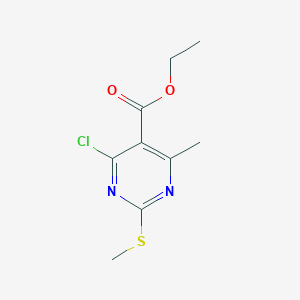
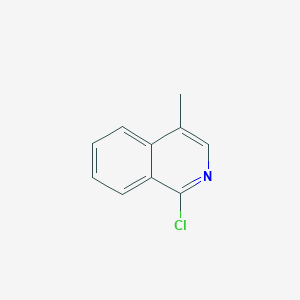



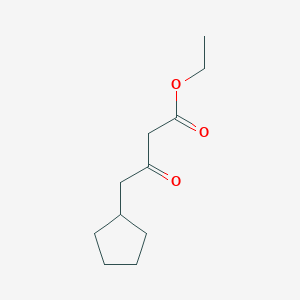
![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)
